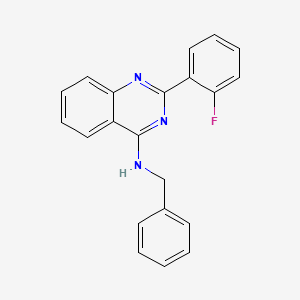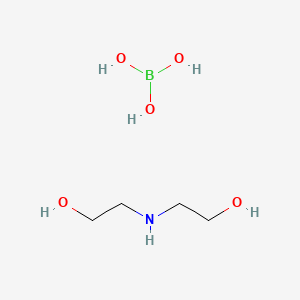
Diethanolamine borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including corrosion inhibition, flame retardancy, and as an antiseptic. The compound has the molecular formula C₄H₁₄BNO₅ and is characterized by its ability to form stable complexes with various substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized through the reaction of diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The process involves heating the reactants to the boiling point of toluene, allowing the reaction to proceed efficiently . The molar ratio of diethanolamine to boric acid is usually maintained at 1:1 to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the temperature is carefully controlled to optimize the yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Diethanolamine borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters and other oxidation products.
Substitution: this compound can participate in substitution reactions, where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution Reagents: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include borate esters, substituted amines, and other boron-containing compounds .
Aplicaciones Científicas De Investigación
Diethanolamine borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which diethanolamine borate exerts its effects involves its ability to form stable complexes with metal ions and organic substrates. This complexation inhibits corrosion by forming a protective layer on metal surfaces. In biological systems, the compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Ethanolamine Borate: Similar in structure but with different reactivity and applications.
Boronic Acids: These compounds share the boron component but differ significantly in their chemical behavior and uses.
Uniqueness: Diethanolamine borate is unique due to its dual functionality as both a corrosion inhibitor and a flame retardant. Its ability to form stable complexes with a variety of substrates sets it apart from other boron-containing compounds .
Propiedades
Número CAS |
67952-33-4 |
|---|---|
Fórmula molecular |
C4H14BNO5 |
Peso molecular |
166.97 g/mol |
Nombre IUPAC |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
Clave InChI |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.C(CO)NCCO |
Descripción física |
Liquid |
Números CAS relacionados |
93859-15-5 93924-91-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


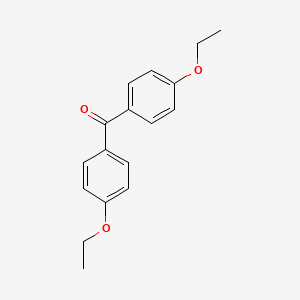
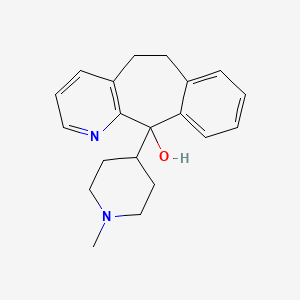

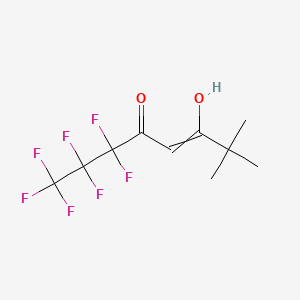
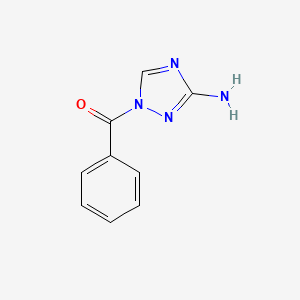
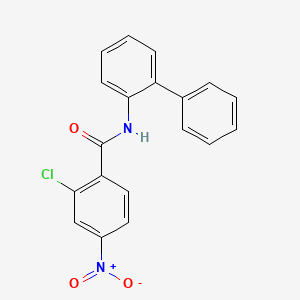
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
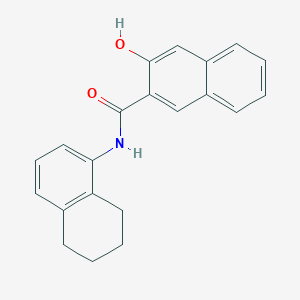
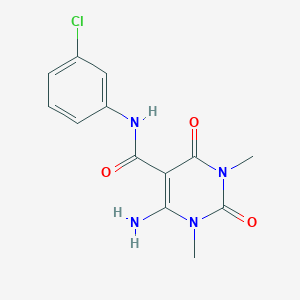
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
